molecular formula C16H14BrN3OS2 B10803322 N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B10803322
M. Wt: 408.3 g/mol
InChI Key: NFEJDBPAOJGWDF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a thieno[2,3-d]pyrimidine ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Bromophenyl Group: This step involves the coupling of a bromophenyl derivative with the thieno[2,3-d]pyrimidine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Thioacetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of thieno[2,3-d]pyrimidine derivatives.

    Materials Science: It may be explored for its potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The thieno[2,3-d]pyrimidine ring system is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
  • N-(4-Fluorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
  • N-(4-Methylphenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets. Additionally, the combination of the thieno[2,3-d]pyrimidine ring and the thioacetamide moiety provides a versatile scaffold for further chemical modifications and optimization.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJDBPAOJGWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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